N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide
Overview
Description
N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide: is a chemical compound with the molecular formula C17H27NO2·HBr and a molecular weight of 358.32 g/mol . This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide typically involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with cycloheptanamine in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide has various scientific research applications, including:
Mechanism of Action
The exact mechanism of action of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
N-(3-methoxybenzyl)cycloheptanamine hydrobromide: Similar structure but lacks the ethoxy group.
N-(4-methoxybenzyl)cycloheptanamine hydrobromide: Similar structure but lacks the ethoxy group and has a different substitution pattern on the benzyl ring.
Uniqueness: N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide is unique due to the presence of both ethoxy and methoxy groups on the benzyl ring, which may contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]cycloheptanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.BrH/c1-3-20-17-12-14(10-11-16(17)19-2)13-18-15-8-6-4-5-7-9-15;/h10-12,15,18H,3-9,13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAGSKYJGHUQKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCCCC2)OC.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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